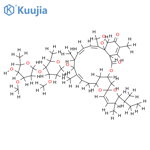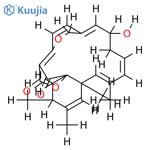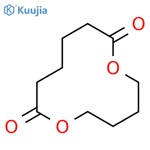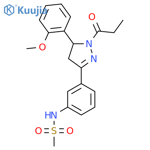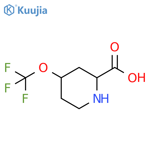Macrolide und Analoge
Macrolides and their analogues represent a diverse class of natural products with a macrocyclic lactone ring structure, typically containing between 12 to 18 carbon atoms. These compounds are widely recognized for their potent antimicrobial properties due to their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.
Common macrolides include erythromycin and azithromycin, which have been extensively used in clinical settings for treating a wide range of infections including respiratory tract, skin, and soft tissue infections. Their structural modifications as analogues can lead to enhanced efficacy, broader spectrum of activity, or improved pharmacokinetic properties such as longer half-life or better bioavailability.
Macrolide antibiotics are also subject to resistance mechanisms, which have prompted ongoing research into new macrolides with novel structures and mechanisms of action. These compounds continue to be crucial in the development of novel therapeutic agents for combating antibiotic-resistant bacteria.

Verwandte Literatur
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Empfohlene Lieferanten
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte

